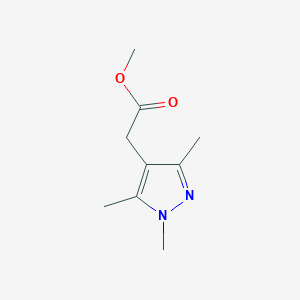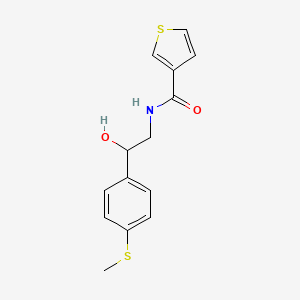
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, have been studied for their potential anticancer properties . These compounds can interact with various biological targets and pathways that are crucial in cancer development and progression. The ability to modulate these pathways allows for the design of targeted therapies that can inhibit tumor growth or induce apoptosis in cancer cells.
Anti-Inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases . By inhibiting key enzymes and cytokines involved in the inflammatory response, these compounds can potentially reduce inflammation and alleviate symptoms associated with conditions like arthritis and asthma.
Antimicrobial Activity
Thiophene-based compounds exhibit antimicrobial activity against a range of pathogenic bacteria and fungi . This makes them valuable for the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern.
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are utilized for the advancement of organic semiconductors . These organic materials are essential for the development of flexible electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibition
Thiophene compounds serve as corrosion inhibitors in industrial chemistry . They protect metals and alloys from corrosive processes by forming a protective layer on the surface, which is particularly useful in harsh chemical environments.
Anesthetic Applications
Specific thiophene derivatives are used in medical applications as anesthetics . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker.
Mécanisme D'action
Target of Action
The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide, also known as N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}THIOPHENE-3-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research. The amide bond could be susceptible to hydrolysis under acidic or basic conditions The hydroxyl group could participate in hydrogen bonding with other molecules. The methylthio group might be susceptible to oxidation, depending on the reaction conditions.
Biochemical Pathways
Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown due to the lack of research. Environmental factors can include pH, temperature, presence of other molecules, and more.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-18-12-4-2-10(3-5-12)13(16)8-15-14(17)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNGHYMLNJDIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)
![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)
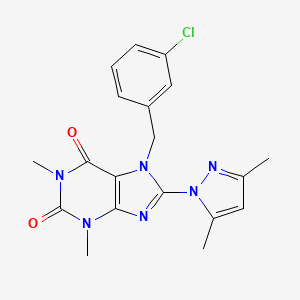


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)
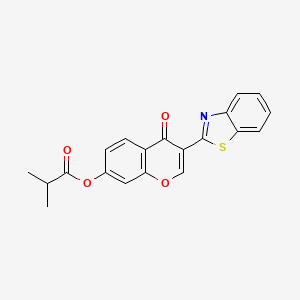
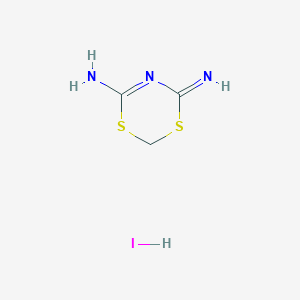

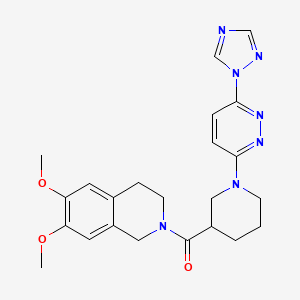
![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)
